2-Methylbenzenecarbothioamide
Overview
Description
2-Methylbenzenecarbothioamide is an organic compound with the molecular formula C8H9NS It is a derivative of benzenecarbothioamide, where a methyl group is substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzenamine with carbon disulfide in the presence of a base, such as sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methylbenzenecarbothioamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylbenzenecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methylbenzenecarbothioamide can be compared with other similar compounds, such as:
Benzene-1,2-dicarbothioamide: Differing by the position of the methyl group.
2-Methylbenzenesulfonamide: Differing by the presence of a sulfonamide group instead of a carbothioamide group.
Uniqueness: The presence of the methyl group at the second position of the benzene ring in this compound imparts unique chemical properties, such as altered reactivity and solubility, compared to its analogs
Properties
IUPAC Name |
2-methylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUMLHLEJNWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355709 | |
Record name | 2-Methylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-19-8 | |
Record name | 2-Methylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzenecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Methylthiobenzamide interesting for medicinal chemistry, and how does its structure relate to its activity?
A1: 2-Methylthiobenzamide (2-Methylbenzenecarbothioamide) has shown promise as a building block for novel histone deacetylase 3 (HDAC3) inhibitors []. This selectivity arises from its 2-methylthio group, which interacts with the enzyme's zinc ion in a specific manner []. Notably, replacing the methylthio group with a hydroxy group in the 2-position significantly reduces selectivity for HDAC3 over other isoforms []. This highlights the crucial role of the 2-methylthio group in achieving potent and selective HDAC3 inhibition.
Q2: Can you describe a novel reaction involving 2-Methylthiobenzamide and its significance?
A2: A recent study demonstrated a silver-mediated intramolecular cyclization of 2-Methylthiobenzamide through α-C(sp3)-H bond functionalization []. This reaction utilizes Selectfluor as an additive and allows access to diverse sulfur-containing heterocycles, including previously unreported benzooxathiin-4-imine skeletons []. This novel methodology expands the synthetic potential of 2-Methylthiobenzamide, offering new possibilities for developing bioactive compounds.
Q3: Beyond medicinal chemistry, are there other applications for 2-Methylthiobenzamide and its derivatives?
A3: 2-Methylthiobenzamide derivatives, particularly those with N,N-dialkyl substitutions, can exhibit axial chirality []. When treated with sec-butyllithium, these compounds undergo benzylic deprotonation with high selectivity. The resulting anions react with various electrophiles, such as aldehydes, ketones, and imines, yielding diastereomeric adducts with notable selectivity []. This highlights the potential of 2-Methylthiobenzamide derivatives as chiral building blocks for asymmetric synthesis.
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